N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound known for its distinctive molecular structure, integrating benzothiazole and benzo[b]thiophene frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic synthesis. A common route involves:
Formation of benzothiazole core
Reaction: : Starting with 2-aminobenzenethiol and a carbonyl compound under acidic conditions.
Conditions: : Reflux in glacial acetic acid.
Formation of benzo[b]thiophene ring
Reaction: : Cyclization of an intermediate thioamide with an appropriate reagent, such as iodine.
Conditions: : Heating under nitrogen atmosphere.
Sulfonylation
Reaction: : Ethylsulfonyl chloride reacts with the intermediate.
Conditions: : Presence of a base like triethylamine in an organic solvent.
Amidation
Reaction: : The final step involves forming the amide bond with the benzoic acid derivative.
Conditions: : Carbodiimide-mediated coupling in the presence of a coupling agent like EDCI.
Industrial Production Methods
Industrial-scale synthesis requires optimization for higher yield and purity. Techniques like continuous flow chemistry and high-throughput screening of reaction conditions can be employed. Solvent-free conditions or microwave-assisted synthesis may also be applied for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the benzo[b]thiophene ring with reagents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Possible reduction of the sulfone group to a sulfide with agents such as lithium aluminum hydride.
Substitution: : Aromatic substitution can occur, especially on the benzothiazole moiety with electrophiles like halogens.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Sulfides from the reduction of sulfonyl groups.
Substitution Products: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a model for studying conjugated systems and electron distribution in heterocyclic compounds.
Biology and Medicine
Pharmacology: : Potential as a lead compound for developing anti-cancer or anti-infective agents due to its unique structure.
Biochemical Probes: : Used in studying the interaction with biological macromolecules like proteins and nucleic acids.
Industry
Material Science: : Utilized in the development of organic semiconductors and light-emitting materials.
Catalysis: : Possible use as a catalyst or catalyst precursor in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism largely hinges on its ability to interact with biomolecular targets such as enzymes and receptors. The benzothiazole and benzo[b]thiophene moieties may enable binding to specific proteins, disrupting normal cellular processes.
Enzyme Inhibition: : Potential to inhibit enzymes involved in critical cellular pathways.
Receptor Modulation: : May act on cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Unique Features
Combines features of both benzothiazole and benzo[b]thiophene, rare in a single molecule.
Ethylsulfonyl group adds to its solubility and potential biological activity.
List of Similar Compounds
Benzothiazole Derivatives: : Used in antimicrobial and anticancer research.
Benzo[b]thiophene Derivatives: : Known for their application in organic electronics and pharmaceuticals.
Sulfonylated Compounds: : Widely recognized for their role in medicinal chemistry due to improved solubility and bioavailability.
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide stands out due to its multi-functional moieties, making it a subject of interest across various scientific domains
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c1-2-32(28,29)20-14-8-4-10-16(20)22(27)26-24-21(15-9-3-6-12-18(15)30-24)23-25-17-11-5-7-13-19(17)31-23/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQANHGWOWPWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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